2-Amino-3-hydroxypropanamide

Description

Significance in Contemporary Chemical and Biological Research

The significance of 2-Amino-3-hydroxypropanamide in modern research is multifaceted. It is recognized for its biological activity within the central nervous system (CNS), where it can function as a modulator of glutamatergic neurotransmission, a key process in neuronal communication. Its parent amino acid, L-serine, is a known neurotrophic factor and an agonist at glycine (B1666218) receptors, which helps reduce neuronal excitability and can offer neuroprotective effects. nih.govfrontiersin.org L-serinamide and its derivatives are therefore investigated for their potential to influence these pathways.

A primary area of its application is in medicinal chemistry, where it serves as a chiral intermediate for synthesizing pharmaceutical compounds. Its structural framework is a component of more complex drug candidates. For instance, derivatives of this compound have been synthesized and investigated for anticonvulsant activity, showing potential in models of epilepsy. researchgate.net Furthermore, structurally related molecules have been explored as potential enzyme inhibitors in the context of neurodegenerative diseases like Alzheimer's. google.com

Beyond direct biological investigation, the compound is a tool in metabolic research. L-serine metabolism is a central hub for the biosynthesis of other amino acids like glycine and cysteine, as well as nucleotides and lipids. nih.govresearchgate.net Studies on enzymes involved in these pathways, such as serine hydroxymethyltransferase, have used serinamide (B1267486) as a substrate analogue to probe enzyme-substrate interactions. core.ac.uk

Structural Features Relevant to Academic Inquiry and Derivatization Potential

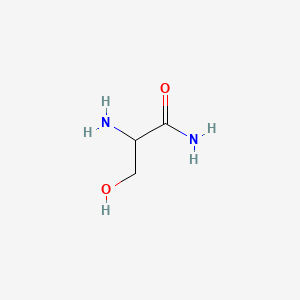

The chemical structure of this compound is central to its utility in research. It possesses three key functional groups: a primary amino group (-NH₂), a primary hydroxyl group (-OH), and a primary amide group (-CONH₂). nih.gov The molecule is chiral at the second carbon (the α-carbon), which bears the amino group. This stereocenter gives rise to the D- and L-enantiomers, a critical feature as biological systems often show high stereospecificity.

These functional groups provide multiple sites for chemical modification, a property known as derivatization potential.

The amino group is a nucleophilic site that can be readily acylated or alkylated, a common strategy in the synthesis of peptide-based molecules and other derivatives. google.com

The hydroxyl group can undergo etherification (e.g., methylation) or esterification, allowing for the modulation of the molecule's polarity and its interactions with biological targets. google.com

The amide group can also be modified, for example, through N-substitution, to create a library of analogues for structure-activity relationship (SAR) studies.

This potential for derivatization is heavily exploited in drug discovery. For example, research into anticonvulsants has involved creating N-substituted derivatives to enhance activity. researchgate.net Similarly, the synthesis of the epilepsy drug Lacosamide utilizes (2R)-2-amino-N-benzyl-3-hydroxypropanamide, a derivative of D-serinamide, as a key intermediate. google.com The ability to systematically modify the structure allows researchers to fine-tune the compound's properties to achieve desired therapeutic effects or to probe biological mechanisms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₃H₈N₂O₂ | nih.gov |

| Molecular Weight | 104.11 g/mol | nih.gov |

| Synonyms | Serinamide, Serine Amide | nih.gov |

| CAS Number | 6791-49-7 | nih.gov |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 | |

Overview of Research Domains Investigating this compound and Its Analogues

Research involving this compound and its analogues spans several scientific disciplines, primarily driven by its biological relevance and synthetic versatility.

Neurobiology and Pharmacology: This is a dominant research domain. Given that L-serine acts as a neurotransmitter and neuromodulator, its amide form and derivatives are studied for their effects on the nervous system. frontiersin.orgscbt.com Investigations focus on their potential to treat neurological conditions such as epilepsy and neuropathic pain by modulating neuronal excitability and ion channel function. researchgate.net The anti-inflammatory and neuroprotective effects of the parent compound, L-serine, which can involve the polarization of microglia (the CNS immune cells) from a pro-inflammatory to an anti-inflammatory state, provide a strong rationale for exploring its derivatives. nih.gov

Medicinal Chemistry and Drug Discovery: The compound is widely used as a scaffold or chiral building block in the synthesis of new therapeutic agents. Its structure is incorporated into molecules targeting a range of pathologies. For example, it has been used as a building block for agents targeting CXCR2-dependent pathologies and in the development of enzyme inhibitors for Alzheimer's disease. google.com Its role as an intermediate in the synthesis of approved drugs like Lacosamide underscores its industrial and pharmaceutical importance. google.com

Peptide and Protein Chemistry: As the amide of an amino acid, serinamide is utilized in peptide synthesis and in studies modeling enzyme mechanisms. rsc.org For instance, research on proteolytic enzymes has used acetylated serinamide derivatives to model the deacylation step of serine proteases. rsc.org

Metabolic and Enzyme Research: this compound serves as a tool to study the complex network of serine metabolism. nih.govresearchgate.net L-serine is a precursor for numerous essential biomolecules, and understanding its metabolic pathways is crucial in fields from cancer research to immunology. nih.govmdpi.com Researchers use serinamide and its analogues to investigate the substrate specificity and catalytic mechanisms of enzymes like serine hydroxymethyltransferase (SHMT), which is a key player in one-carbon metabolism. core.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902446 | |

| Record name | NoName_1689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6791-49-7 | |

| Record name | Serinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for 2 Amino 3 Hydroxypropanamide

Established Chemical Synthetic Routes

The creation of 2-Amino-3-hydroxypropanamide is most commonly achieved through routes that begin with readily available chiral precursors, ensuring the stereochemical integrity of the final product. These methods involve the transformation of a carboxylic acid moiety into a primary amide.

Synthesis from Amino Acid Precursors (e.g., L-serine, L-alanine)

The most direct and widely utilized precursors for synthesizing this compound are amino acids, due to their inherent chirality and functional groups. L-serine, in particular, is an ideal starting material as it already possesses the required (S)-configuration and the C3-hydroxyl group. The synthesis of (S)-2-amino-3-hydroxypropanamide hydrochloride (L-Serinamide hydrochloride) can be achieved by reacting L-serine with ammonia (B1221849) or an amine in the presence of a suitable coupling agent, followed by acidification. ontosight.ai

While L-serine offers a direct route, other amino acids like L-alanine can theoretically be used, although this would necessitate additional steps to introduce the C3-hydroxyl group. A more complex but related synthesis involves starting with aziridine-2-carboxylate (B8329488) salts, which can be derived from alanine (B10760859) analogues, to produce compounds like β-chloro-L-alanine. This highlights the versatility of amino acid-based starting materials in generating functionalized propanamide structures.

Table 1: Synthesis from Amino Acid Precursors

| Precursor | Key Reaction Step | Product | Reference |

| L-Serine | Amidation of the carboxylic acid using a coupling agent, followed by acidification. | (S)-2-Amino-3-hydroxypropanamide hydrochloride | ontosight.ai |

| D-Serine | Protection of the amino group (e.g., with Boc), activation of the carboxyl group, amidation with benzylamine (B48309), and deprotection. | (R)-N-Benzyl-2-amino-3-hydroxypropanamide | derpharmachemica.com |

Stereoselective Synthesis of (S)-2-Amino-3-hydroxypropanamide

Maintaining chiral purity is a critical aspect of the synthesis. The stereoselective synthesis of the (S)-enantiomer is most efficiently accomplished by starting with the naturally occurring amino acid L-serine, which has the (S)-configuration. ontosight.ai This strategy leverages the existing stereocenter of the starting material, which is carried through the synthetic sequence.

Alternative strategies for stereoselective synthesis in related amino diol compounds involve the stereocontrolled construction of stereocenters starting from a common chiral material like Garner's aldehyde or through processes such as stereoselective aminohydroxylation of allylic carbamates. elsevierpure.combeilstein-journals.org These methods underscore the importance of precise stereocontrol in building such trifunctionalized molecules. beilstein-journals.org

Protection-Deprotection Strategies in Amide Bond Formation

To prevent unwanted side reactions during amide bond formation, particularly the self-reaction of the amino acid, the amino group must be temporarily blocked with a protecting group. Carbamates are the most popular choice for protecting amines. masterorganicchemistry.com

Commonly used protecting groups include:

Boc (tert-butyloxycarbonyl): This group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of nucleophiles and bases. masterorganicchemistry.comorganic-chemistry.org The deprotection step is achieved under acidic conditions, often with trifluoroacetic acid (TFA), which cleanly removes the Boc group. masterorganicchemistry.com A detailed synthesis of an N-substituted derivative from Boc-D-Serine illustrates this practical application. derpharmachemica.comgoogle.com

Cbz (Carboxybenzyl): The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl). Its primary advantage is its removal under very mild conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which occurs at a neutral pH. masterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl): This is another crucial protecting group, particularly in solid-phase peptide synthesis. It is stable to acidic conditions but can be readily removed by treatment with a mild amine base, such as piperidine. masterorganicchemistry.com The use of Fmoc-protected serine has been documented in the synthesis of amino acid prodrug conjugates. nih.gov

Application of Coupling Reagents and Reaction Condition Optimization

The formation of the amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. iris-biotech.de This is accomplished using coupling reagents. iris-biotech.de The choice of reagent and the optimization of reaction conditions are crucial for maximizing yield and minimizing side reactions like racemization. iris-biotech.degrowingscience.com

Several classes of coupling reagents are employed:

Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic coupling reagents. iris-biotech.denih.gov EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. nih.gov These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and widely used for forming amide bonds, particularly in challenging cases. growingscience.comnih.gov

Mixed Anhydrides: A common method involves activating the carboxylic acid by forming a mixed anhydride (B1165640), for instance, with isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM). derpharmachemica.comgoogle.com The amine is then added to react with the activated anhydride.

Optimization of reaction conditions is critical. This includes the choice of solvent (e.g., DMF, CH₂Cl₂), the type and amount of base (e.g., DIPEA, Et₃N), and the reaction temperature, which is often kept low (e.g., <0 °C) to prevent racemization. derpharmachemica.comnih.gov

Table 2: Comparison of Coupling Reagents for a Model Amide Synthesis

| Entry | Coupling Reagent/Conditions | Solvent | Yield | Reference |

| 1 | HATU (1 equiv), DIPEA (5 equiv), 5 h | DMF | 38% | nih.gov |

| 2 | BOPCl (1.5 equiv), Et₃N (3 equiv), 23 °C | CH₂Cl₂ | 28% | nih.gov |

| 3 | EDC (1 equiv), DMAP (1 equiv), DIPEA (5 equiv), 42 h | Acetonitrile (B52724) | 11% | nih.gov |

| 4 | EDC (2 equiv), DMAP (1 equiv), DIPEA (5 equiv), 42 h | Acetonitrile | 19% | nih.gov |

Data adapted from a model coupling reaction between Boc-protected valine and an aromatic amine. nih.gov

Preparation of Functionalized this compound Derivatives and Analogues

The core this compound structure can be modified to produce a wide array of derivatives and analogues. These functionalized molecules are often synthesized for specific applications, such as in medicinal chemistry to explore structure-activity relationships. researchgate.net

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives can be created by introducing substituents onto either the amide nitrogen or the amino nitrogen. Several studies have focused on synthesizing N-substituted amino acid amides to investigate their biological activities. researchgate.netresearchgate.net

A well-documented example is the synthesis of (R)-N-Benzyl-2-amino-3-hydroxypropanamide. This process starts with Boc-D-Serine, which is first activated with isobutyl chloroformate and then reacted with benzylamine to form the N-benzyl amide bond. derpharmachemica.comgoogle.com The final step involves the removal of the Boc protecting group from the amino nitrogen using hydrochloric acid. derpharmachemica.com This multi-step process showcases the integration of protection, coupling, and deprotection steps to yield a specific N-substituted derivative. derpharmachemica.comgoogle.com Other research has focused on synthesizing series of N-substituted derivatives containing bicyclic groups like tetralinyl and indanyl for evaluation as anticonvulsants. researchgate.net

Table 3: Examples of N-Substituted this compound Derivatives

| Derivative Name | Precursor | Key Reagents | Reference |

| (R)-N-Benzyl-2-amino-3-hydroxypropanamide | Boc-D-Serine | Isobutyl chloroformate, N-methyl morpholine, Benzylamine, HCl | derpharmachemica.comgoogle.com |

| Serine amino acid prodrug conjugates | Fmoc-L-ser(Ac)-OH | Propylphosphonic anhydride (T3P), Et₃N | nih.gov |

| Aminoacetamide derivatives with bicyclic groups | Amino acid precursors | Not specified | researchgate.net |

Introduction of Azide (B81097) Moieties for Chemical Biology Applications

The incorporation of an azide group into the this compound scaffold furnishes a versatile chemical handle for bioconjugation reactions, most notably the Huisgen 1,3-dipolar cycloaddition, or "click chemistry". nih.gov This bioorthogonal reaction allows for the selective labeling and detection of biomolecules. A common strategy to introduce an azide moiety involves a two-step transformation of the primary hydroxyl group.

A general and effective method for the conversion of a primary alcohol to an azide proceeds via the activation of the hydroxyl group, followed by nucleophilic displacement with an azide salt. One prevalent approach involves the sulfonation of the alcohol to form a good leaving group, such as a tosylate or mesylate, which is subsequently displaced by sodium azide. nih.gov

In a related synthetic sequence starting from a protected serine derivative, which serves as a structural analog to this compound, the synthesis of a key azide intermediate has been described. The process commences with the esterification of N-Boc-D-serine to its methyl ester, followed by reaction with methanesulfonyl chloride to yield a sulfonate. This intermediate is then treated with sodium azide (NaN3) to afford the corresponding azide derivative through nucleophilic substitution. frontiersin.org This two-step, one-pot procedure provides an efficient route to the desired azido (B1232118) compound. frontiersin.org

| Step | Reactant | Reagents | Product | Key Transformation |

| 1 | N-Boc-D-serine methyl ester | Methanesulfonyl chloride, Base | N-Boc-D-serine methyl ester sulfonate | Conversion of hydroxyl to a good leaving group (mesylate) |

| 2 | N-Boc-D-serine methyl ester sulfonate | Sodium azide (NaN3) | N-Boc-2-amino-3-azidopropanoate methyl ester | Nucleophilic substitution of the mesylate with azide |

Table 1: General Strategy for the Synthesis of Azide Derivatives from Serine Analogs

Synthesis of Halogenated Derivatives (e.g., 2-Amino-3-chloro-N-hydroxypropanamide)

The halogenated derivative, 2-amino-3-chloro-N-hydroxypropanamide, is a known intermediate in the synthesis of the antibiotic cycloserine. scbt.com The primary synthetic route to this compound involves the reaction of a suitably substituted aminopropanoic acid with hydroxylamine (B1172632).

The synthesis typically starts from 3-chloro-2-aminopropanoic acid, which is reacted with hydroxylamine under controlled conditions. This reaction leads to the formation of the corresponding hydroxamic acid, 2-amino-3-chloro-N-hydroxypropanamide. The reaction conditions often necessitate the use of a suitable solvent, such as water or ethanol, and may be facilitated by a catalyst to ensure the efficient formation of the desired product. While specific details on catalysts and precise yields are not extensively documented in the provided context, the general transformation is well-established.

| Reactant | Reagent | Product | Reaction Type |

| 3-Chloro-2-aminopropanoic acid | Hydroxylamine (NH2OH) | 2-Amino-3-chloro-N-hydroxypropanamide | Hydroxamic acid formation |

Table 2: Synthesis of 2-Amino-3-chloro-N-hydroxypropanamide

Isotopically labeled versions of 2-amino-3-chloro-N-hydroxypropanamide, such as 2-amino-3-chloro-N-hydroxy-propanamide-15N,d3, are also synthesized for use as internal standards or tracers in various analytical and biological studies. medchemexpress.comcphi-online.com The fundamental synthetic approach remains the same, utilizing isotopically labeled starting materials.

Advanced Analytical and Structural Characterization of 2 Amino 3 Hydroxypropanamide in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-Amino-3-hydroxypropanamide, providing insights into its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its conformational and configurational isomers can be constructed.

Detailed theoretical studies on N-formyl-L-serinamide, a closely related model peptide, have provided valuable insights into the expected NMR spectral characteristics of this compound. unina.it Using computational methods, the 1H, 13C, and 15N NMR chemical shifts have been calculated for numerous stable conformers. unina.it These calculations reveal a strong correlation between the chemical shifts of backbone and side-chain nuclei and the principal conformational angles (φ, ψ, and χ). unina.it For instance, linear correlations have been observed between the chemical shift of the α-proton (¹Hα) and the φ torsion angle, as well as between the α-carbon (¹³Cα) chemical shift and both φ and ψ torsion angles. unina.it

The following table presents a selection of computed NMR chemical shifts for a model conformer of N-formyl-L-serinamide, which can be used as a reference for the interpretation of experimental spectra of this compound. unina.it

Table 1: Computed NMR Chemical Shifts (ppm) for a Conformer of N-formyl-L-serinamide

| Atom | Chemical Shift (ppm) |

|---|---|

| ¹Hα | 4.5 |

| ¹Hβ1 | 3.9 |

| ¹Hβ2 | 3.8 |

| ¹³Cα | 55.0 |

| ¹³Cβ | 63.0 |

| ¹³C' | 175.0 |

| ¹⁵N | 120.0 |

Data is illustrative and based on theoretical calculations for a model compound.

Mass spectrometry (MS) is a cornerstone technique for the determination of the molecular weight of this compound and for gaining structural information through fragmentation analysis. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive and selective tool for the analysis of this compound in complex mixtures.

The molecular formula of this compound is C₃H₈N₂O₂, corresponding to a monoisotopic mass of approximately 104.0586 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, the compound readily forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 105.0664.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing characteristic fragment ions that are indicative of its structure. The fragmentation of protonated amino acids and their derivatives typically involves the neutral loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). sigmaaldrich.com For this compound, the principal fragmentation pathways are expected to involve:

Loss of water ([M+H - H₂O]⁺): This can occur from the hydroxyl group on the side chain.

Loss of ammonia ([M+H - NH₃]⁺): This is a common fragmentation pathway for primary amines.

Combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺): This is a characteristic fragmentation pattern for many amino acids. sigmaaldrich.com

The exact fragmentation pattern and the relative abundance of fragment ions can be influenced by the collision energy used in the MS/MS experiment. sigmaaldrich.com UPLC-MS/MS methods, with their high chromatographic resolution and sensitivity, are particularly well-suited for the quantitative analysis of this compound in biological and other complex matrices. nih.govacs.orgrestek.com

Table 2: Predicted m/z Values for Key Fragment Ions of Protonated this compound

| Precursor Ion (m/z) | Fragment Ion | Predicted m/z |

|---|---|---|

| 105.0664 | [M+H - H₂O]⁺ | 87.0559 |

| 105.0664 | [M+H - NH₃]⁺ | 88.0393 |

| 105.0664 | [M+H - H₂O - CO]⁺ | 59.0498 |

These values are theoretical and can be used to guide the interpretation of experimental MS/MS spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the identification of the functional groups present in this compound and for providing information about its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. The key expected absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. sps.nhs.uk

N-H stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and amide groups. sps.nhs.uk

C=O stretching (Amide I band): A strong absorption band typically found between 1630 and 1695 cm⁻¹. youtube.com

N-H bending (Amide II band): An absorption in the range of 1510-1570 cm⁻¹. youtube.com

C-N stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) that can be complex.

The precise positions of these bands can be influenced by hydrogen bonding. An IR spectrum of the similar compound 2-amino-3-hydroxybutanoic acid shows characteristic absorptions for these functional groups, providing a useful reference. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess extensive chromophores that absorb strongly in the visible region. Its UV absorption is expected to be in the far-UV region, primarily due to the n→π* transition of the carbonyl group in the amide functionality, typically occurring below 220 nm. The amino and hydroxyl groups also have absorptions in the far-UV. Consequently, UV-Vis spectroscopy is of limited utility for detailed structural elucidation of this compound but can be used for quantitative analysis at appropriate wavelengths.

Table 3: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Amine (-NH₂) | N-H stretch | 3300-3500 (sharp) |

| Amide (-CONH₂) | C=O stretch (Amide I) | 1630-1695 (strong) |

| Amide (-CONH₂) | N-H bend (Amide II) | 1510-1570 |

These are general ranges and the exact positions can vary based on the molecular environment.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Due to the polar and chiral nature of the molecule, specific considerations are necessary for method development.

Method Development:

Stationary Phase: Reversed-phase (e.g., C18) columns are commonly used, often with an aqueous mobile phase containing a low percentage of an organic modifier like acetonitrile (B52724) or methanol. However, due to the high polarity of serinamide (B1267486), retention can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach that provides better retention for polar analytes.

Mobile Phase: The pH of the mobile phase is a critical parameter, as it affects the ionization state of the amino and amide groups and thus the retention behavior. Buffers are typically used to control the pH.

Detection: UV detection at a low wavelength (e.g., < 210 nm) is possible due to the amide chromophore. For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.

Chiral Separation: As this compound is a chiral molecule, enantiomeric separation is often required. This can be achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. phenomenex.comyoutube.comyakhak.org

Method Validation: A developed HPLC method must be validated to ensure its reliability for its intended purpose. Validation parameters, as per ICH guidelines, typically include: globalresearchonline.netresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (RSD%) | ≤ 2% |

| Robustness (RSD%) | ≤ 2% |

These are general guidelines and may vary depending on the specific application and regulatory requirements. researchgate.net

Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of this compound. However, due to its low volatility and high polarity, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. sigmaaldrich.com

Derivatization: The most common derivatization method for amino acids and related compounds is silylation. nih.gov This involves reacting the active hydrogen atoms in the amine (-NH₂) and hydroxyl (-OH) groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com These derivatives are significantly more volatile and less prone to adsorption in the GC system.

GC-MS Analysis: The derivatized this compound can then be analyzed by GC coupled with a mass spectrometer (GC-MS). The GC separates the derivative from other components in the sample, and the MS provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the silylated derivative will show a characteristic molecular ion peak and fragmentation pattern, which can be used for confirmation of its identity. unina.itnih.govresearchgate.net

Table 5: Common Silylating Agents for GC Analysis of this compound

| Silylating Agent | Abbreviation | Derivative Formed |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) |

The choice of reagent can depend on the desired stability and volatility of the derivative.

Application of Isotope-Labeled this compound in Mechanistic Studies

The use of isotopically labeled compounds is a powerful tool in elucidating the intricate details of biochemical pathways and enzymatic reaction mechanisms. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), act as tracers that can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.comsilantes.com By replacing atoms in a molecule of interest with their heavier, non-radioactive counterparts, researchers can track the molecule's fate as it undergoes metabolic transformation or participates in a chemical reaction. This approach provides invaluable insights that are often unattainable through other methods. nih.gov

In the context of this compound, a compound structurally related to the amino acid serine, isotope labeling offers a robust methodology for detailed mechanistic investigation. While specific published studies on isotope-labeled this compound are not prevalent, the principles established from research on analogous labeled amino acids, such as L-serine, provide a clear framework for its potential applications. nih.gov These studies have demonstrated that the type and position of an isotopic label can significantly influence the kinetics of enzymatic pathways, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Observing such effects can help to identify bond-breaking steps in an enzyme's catalytic cycle. nih.gov

Mechanistic studies employing isotope-labeled this compound would likely focus on several key areas. One primary application would be to trace its metabolic fate within a biological system. By introducing, for example, a ¹³C- or ¹⁵N-labeled version of the compound to cells or an organism, researchers could identify downstream metabolites through the detection of the incorporated heavy isotope. This allows for the mapping of novel metabolic pathways or the confirmation of hypothesized ones.

Another critical application lies in the investigation of enzyme mechanisms. If this compound is a substrate for a particular enzyme, using isotopologues with labels at specific positions can reveal which chemical bonds are broken or formed during the reaction. For instance, placing a deuterium atom at a position where a hydrogen atom is abstracted by the enzyme would be expected to slow down the reaction rate—a measurable KIE that provides strong evidence for that specific mechanistic step. nih.gov

The following table summarizes hypothetical data from a study investigating the enzymatic conversion of this compound, illustrating how kinetic isotope effects can be used to probe a reaction mechanism.

| Isotopologue of this compound | Isotope Position | Observed Reaction Rate (relative units) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Unlabeled | N/A | 100 | N/A | Baseline reaction rate |

| [2-²H]-2-Amino-3-hydroxypropanamide | C2 | 45 | 2.22 | C-H bond cleavage at C2 is part of the rate-determining step |

| [3,3-²H₂]-2-Amino-3-hydroxypropanamide | C3 | 98 | 1.02 | C-H bond cleavage at C3 is not involved in the rate-determining step |

| [¹⁵N]-2-Amino-3-hydroxypropanamide | Amine Group | 99 | N/A | The nitrogen atom is not directly involved in a rate-limiting bond cleavage |

Such studies are crucial for a fundamental understanding of biocatalysis and can inform the design of enzyme inhibitors or the engineering of novel biocatalysts. The precision offered by isotope labeling allows for the dissection of complex biochemical processes at the molecular level. nih.gov

Computational Chemistry and Molecular Modeling of 2 Amino 3 Hydroxypropanamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior that governs the chemical properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate the molecule's energy. For derivatives of 2-Amino-3-hydroxypropanamide, such as 2-amino-N-benzylacetamide, DFT calculations using the B3LYP functional with a 6-31G** basis set have been successfully used to optimize molecular geometries. researchgate.netresearchgate.netjksus.org This process is foundational for deriving other molecular properties and for use in further modeling studies. jksus.org

In studies involving metal complexes, such as the interaction between 2-amino-N-hydroxypropanamide and vanadium(V), DFT calculations are essential for determining the thermodynamic and structural properties of the various complex species that can form. nih.govacs.org These calculations can model tautomeric equilibria and identify the most stable structures among various possible isomers and protonation states. nih.govacs.orgelsevierpure.com The choice of the functional and basis set, along with the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is critical for achieving accurate results. acs.orgmdpi.com

Table 1: Typical Parameters for DFT Calculations

| Parameter | Description | Common Selection(s) |

|---|---|---|

| Method | The specific DFT functional used to approximate the exchange-correlation energy. | B3LYP, M06-2X, B97D |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), TZVP |

| Task | The type of calculation to be performed. | Geometry Optimization, Energy Calculation, Frequency Analysis |

| Solvent Model | A method to approximate the effect of a solvent on the molecule. | PCM, COSMO, SMD |

DFT is also a powerful tool for predicting spectroscopic parameters, which can be directly compared with experimental data to aid in structure elucidation. mdpi.com The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. For instance, in the study of the complexation of 2-amino-N-hydroxypropanamide (also known as β-alaninohydroxamic acid) with vanadium(V), DFT calculations were used to predict the 51V NMR chemical shifts. nih.govacs.orgelsevierpure.com

These theoretical predictions, which account for relativistic corrections and solvent effects, were compared with experimental 51V NMR data to identify the specific vanadium complex species present in an aqueous solution at different pH levels. nih.govacs.org The agreement between calculated and experimental shifts helps confirm the structures of complexes in solution, an insight that is often difficult to obtain solely through experimental means. nih.govelsevierpure.com The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov

Table 2: Predicted 51V NMR Chemical Shifts for Vanadium(V) Complexes with 2-Amino-N-hydroxypropanamide

| Complex Species | pH Range | Predicted Chemical Shift (ppm) |

|---|---|---|

| [VO₂HL]⁺ | < 4.4 | -525 |

| [VO₂L] | ~ 7.3 | -513 |

| [VO₂H₂L₂]¹⁺ | ~ 7.4 | -503 |

| [VO₂H₃L₂]²⁺ | < 2.6 | -420 |

Data derived from a study on the V(V) complexes of 2-Amino-N-hydroxypropanamide. ethernet.edu.et

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. metrotechinstitute.org This technique is invaluable for understanding how a ligand, such as this compound or its derivatives, interacts with a biological target like a protein or enzyme. metrotechinstitute.orgbenthamscience.com

The process begins with the three-dimensional structure of the ligand-target complex, which can be obtained from experimental methods or molecular docking. protocols.ioyoutube.com The complex is then placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. nih.gov The interactions between atoms are described by a set of parameters known as a force field (e.g., CHARMM, GROMOS). protocols.ionih.gov The simulation then calculates the trajectories of the atoms over a specific time period, revealing the dynamic nature of the interaction. metrotechinstitute.org

MD simulations can provide insights into the stability of the ligand in the binding site, conformational changes in the protein upon ligand binding, and the key intermolecular forces (like hydrogen bonds and van der Waals forces) that govern the interaction. metrotechinstitute.orgbenthamscience.com While specific MD studies focused solely on this compound are not prevalent in the reviewed literature, the methodology has been applied to structurally similar compounds to explore their interactions with targets like GABA transporters. nih.gov

Table 3: General Protocol for a Molecular Dynamics (MD) Simulation

| Step | Purpose | Details |

|---|---|---|

| 1. System Setup | Prepare the initial model. | The protein-ligand complex is solvated in a water box with ions to neutralize the system. protocols.ionih.gov |

| 2. Energy Minimization | Remove steric clashes and relax the system. | The system's potential energy is minimized to reach a more stable starting conformation. protocols.io |

| 3. Equilibration | Bring the system to the desired temperature and pressure. | Typically involves two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature). protocols.io |

| 4. Production MD | Collect data for analysis. | The simulation is run for an extended period (nanoseconds to microseconds) to observe the system's behavior. protocols.iopreprints.org |

| 5. Trajectory Analysis | Analyze the simulation results. | Calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonds, and binding free energies. protocols.io |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jksus.orgmdpi.com For derivatives of this compound, QSAR models can be developed to predict their potential biological effects, such as anticonvulsant activity. researchgate.netresearchgate.net

The first step in QSAR is to calculate molecular descriptors for each compound in a dataset. mdpi.com These descriptors are numerical values that quantify various aspects of the molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties). nih.gov Many of these descriptors are derived from the optimized molecular geometries obtained from DFT calculations. researchgate.netresearchgate.netjksus.org

Once the descriptors are calculated, a mathematical model, often using techniques like Multiple Linear Regression (MLR), is built to correlate these descriptors with the experimentally measured biological activity. researchgate.netjksus.org A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemists in designing more potent molecules. researchgate.net For example, a QSAR study on 2-amino-N-benzylacetamide derivatives identified several quantum chemical descriptors that influence their anticonvulsant activity. researchgate.netjksus.org

Table 4: Key Molecular Descriptors in a QSAR Study of Anticonvulsant 2-Amino-N-benzylacetamide Derivatives

| Descriptor | Symbol | Description | Influence on Activity |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals; relates to chemical reactivity. | Influential researchgate.netresearchgate.net |

| Electrophilicity Index | Ω | A measure of a molecule's ability to accept electrons. | Influential researchgate.netresearchgate.net |

| Molecular Dipole Moment (x-component) | dx | A measure of the polarity of the molecule in a specific direction. | Influential researchgate.netresearchgate.net |

| Topological Electronic Index | TE | A descriptor based on the molecule's topology and electronic structure. | Influential researchgate.netresearchgate.net |

| Square of Ovality | O² | A descriptor related to the shape of the molecule. | Influential researchgate.netjksus.org |

Data derived from a QSAR study on structurally related compounds. researchgate.netresearchgate.netjksus.org

Chemical Speciation and Metal Complexation Studies in Aqueous Solutions (e.g., with Vanadium(V))

Computational methods are crucial for elucidating the complex behavior of compounds like 2-amino-N-hydroxypropanamide in aqueous solutions, particularly its interaction with metal ions. researchgate.net The speciation—the distribution of a chemical element among different chemical species in a system—of its complexes with vanadium(V) has been extensively studied. nih.govrsc.org

These studies combine experimental techniques like potentiometry, spectrophotometry, and 51V NMR with DFT calculations. researchgate.netrsc.org The experimental data provide information on the stability and stoichiometry of the complexes formed, while DFT calculations help to identify the precise structures and protonation states of these species in solution. nih.govacs.orgelsevierpure.com

For 2-amino-N-hydroxypropanamide (referred to in these studies as β-alaninehydroxamic acid), it has been shown to form both 1:1 and 2:1 ligand-to-metal complexes with the vanadate (B1173111) ion (VO₂⁺). rsc.org The exact nature of these complexes, including their charge and protonation state, is highly dependent on the pH of the solution. rsc.org The combination of computational and experimental approaches provides a comprehensive picture of the equilibrium dynamics, showing which species are predominant under different acidity conditions. nih.govresearchgate.net

Table 5: Speciation of Vanadium(V) Complexes with 2-Amino-N-hydroxypropanamide in Aqueous Solution

| pH Range | Predominant Species | Stoichiometry (Ligand:Metal) | Charge |

|---|---|---|---|

| < 3.5 | [VO₂HL]⁺, [VO₂H₃L₂]²⁺ | 1:1, 2:1 | Positive |

| 3.5 - 7.0 | [VO₂L], [VO₂H₂L₂]⁺ | 1:1, 2:1 | Neutral, Positive |

| > 7.0 | [VO₂HL₂], [VO₂L₂]⁻ | 2:1 | Neutral, Negative |

| > 9.5 | [VO₂H₋₁L]⁻, [VO₂H₋₂L]²⁻ | 1:1 | Negative |

Data derived from equilibrium studies of the Vanadium(V)-β-alaninehydroxamic acid system. rsc.org

Biochemical Roles and Metabolic Interconnections of 2 Amino 3 Hydroxypropanamide

Integration within Core Amino Acid Metabolic Pathways

The kynurenine (B1673888) pathway is the principal route for the degradation of the essential amino acid L-tryptophan, accounting for approximately 95% of its catabolism in mammals. nih.govwikipedia.orgmdpi.com This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, which convert tryptophan to N-formylkynurenine. nih.govfrontiersin.org Subsequent enzymatic steps lead to a variety of bioactive metabolites and ultimately to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.org

A more direct metabolic connection for 2-Amino-3-hydroxypropanamide exists through the pathways of threonine and glycine (B1666218) metabolism, given its structural similarity to serine and threonine. A major pathway for threonine degradation in many organisms involves a two-step enzymatic process that converts threonine into glycine and acetyl-CoA. creative-proteomics.comwikipedia.org

The first step is catalyzed by Threonine Dehydrogenase , which oxidizes threonine to produce the unstable intermediate 2-amino-3-ketobutyrate. creative-proteomics.commdpi.com In the second step, 2-amino-3-ketobutyrate Coenzyme A lyase (also known as glycine C-acetyltransferase) cleaves this intermediate, yielding glycine and acetyl-CoA. creative-proteomics.commdpi.comontosight.ai Glycine can then participate in various biosynthetic processes, while acetyl-CoA enters the citric acid cycle for energy production. creative-proteomics.com Research in Escherichia coli has demonstrated that this coupled enzymatic sequence is reversible in vitro, allowing for the synthesis of threonine from glycine and acetyl-CoA. nih.govnih.gov This interconversion is vital for maintaining the cellular balance of these amino acids. nih.gov

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

| Threonine Dehydrogenase | L-Threonine, NAD+ | 2-Amino-3-ketobutyrate, NADH | Initiates the primary pathway for threonine catabolism. creative-proteomics.comnih.gov |

| 2-amino-3-ketobutyrate Coenzyme A lyase | 2-Amino-3-ketobutyrate, Coenzyme A | Glycine, Acetyl-CoA | Cleaves the intermediate from threonine oxidation, linking threonine and glycine metabolism. creative-proteomics.comontosight.ainih.gov |

Enzymatic Activity and Regulation within Broader Metabolic Networks

Direct enzymatic activities that synthesize or catabolize this compound are not extensively characterized. However, due to its structure as the amide of serine, its metabolism is presumed to be linked to the enzymes that act on serine and other structurally similar amino acids. The regulation of its cellular concentration is likely integrated with the broader control of amino acid and nitrogen metabolism, which is essential for maintaining cellular homeostasis. medchemexpress.com

The regulation of interconnected pathways, such as threonine degradation, occurs through mechanisms like feedback inhibition and allosteric control. creative-proteomics.com For instance, high intracellular concentrations of threonine can inhibit the activity of aspartate kinase, the first enzyme in its biosynthetic pathway, thereby preventing its overproduction. creative-proteomics.com Similarly, the expression of enzymes like threonine dehydrogenase can be induced by other amino acids, such as leucine, which acts as a signal for catabolism. nih.gov These complex regulatory networks ensure that the pools of amino acids and their derivatives are maintained according to cellular needs.

Role in Cellular Homeostasis and Stress Responses in Biological Systems

The maintenance of amino acid concentrations is critical for cellular homeostasis, supporting processes from protein synthesis to energy metabolism. rupahealth.com Alterations in metabolic states, such as those induced by nutritional or environmental stress, can significantly impact amino acid profiles. For example, studies on weaning stress in pigs show marked changes in hepatic metabolites, including numerous intermediates of amino acid pathways, reflecting a systemic response to oxidative stress and inflammation. frontiersin.org

Under such stress conditions, standard metabolic pathways can be perturbed, potentially leading to the accumulation or depletion of specific metabolites, including non-canonical amino acid derivatives. While the specific role of this compound in stress responses is not defined, its presence and concentration could be an indicator of a particular metabolic state or a response to cellular stress. The ability of an organism to manage the metabolism of such compounds is a key component of its strategy to maintain homeostasis and adapt to physiological challenges. rupahealth.comfrontiersin.org

Mechanistic Biological Research and Molecular Target Investigations

Enzyme Inhibition and Modulation Studies

Inhibition of Matrix Metalloproteinases (MMPs) and Integrin Binding

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). frontiersin.orgexonpublications.com Their activity is implicated in physiological processes as well as pathological conditions like tumor cell invasion and angiogenesis. frontiersin.orgnih.gov Integrins, a family of transmembrane receptors, mediate cell-matrix adhesion and are vital for cell migration, proliferation, and survival. nih.gov The interplay between MMPs and integrins is a key area of cancer research. nih.gov For instance, MMP-2, also known as gelatinase A, is often upregulated in tumor cells and can digest type IV collagen, a major component of the basal lamina. nih.gov Interestingly, the αvβ3 integrin can bind to the hemopexin domain of MMP-2, a process involved in the activation of MMP-2 and the promotion of cancer cell invasiveness. nih.gov

Research has explored the potential of hydroxamic acid-containing compounds, a chemical class to which derivatives of 2-Amino-3-hydroxypropanamide belong, to inhibit MMPs. researchgate.netrde.ac The hydroxamic acid group can effectively chelate the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity. rde.ac Furthermore, studies have shown that replacing the carboxyl group of an aspartate residue in integrin ligands with a hydroxamic acid group can maintain high binding affinity to integrin receptors like αvβ3. researchgate.net This suggests a dual-targeting potential for compounds containing a hydroxamic acid moiety.

While direct studies on this compound's specific inhibition of MMPs and integrin binding are not extensively detailed in the provided results, the chemical nature of its derivatives, particularly those containing hydroxamic acid, points towards a plausible mechanism of action involving the inhibition of these key protein families. The inhibition of both MMPs and integrin binding presents a promising strategy for targeting cancer angiogenesis and metastasis. nih.gov

Table 1: Investigated Molecular Targets and their Pathological Relevance

| Molecular Target | Family/Class | Pathological Relevance | Potential Interaction with this compound Derivatives |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Zinc-dependent endopeptidases | Tumor invasion, angiogenesis, extracellular matrix degradation frontiersin.orgnih.gov | Inhibition via chelation of the active site zinc ion by hydroxamic acid derivatives researchgate.netrde.ac |

| Integrins (e.g., αvβ3) | Transmembrane adhesion receptors | Tumor cell migration, angiogenesis, cell adhesion nih.govnih.gov | Binding to the ligand-binding site, mimicking the aspartate residue with a hydroxamic acid group researchgate.net |

Beta-Secretase (BACE) Inhibition and Related Pathological Pathways

Beta-secretase 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. nih.govnih.govwikipedia.org The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD). nih.gov Consequently, inhibiting BACE1 is a major therapeutic strategy for AD. nih.govnih.gov BACE1 cleaves the amyloid precursor protein (APP) at the β-site, which is the rate-limiting step in Aβ generation. nih.govd-nb.info

Interaction with Neuronal Voltage-Dependent Sodium Channels

The mechanism of action of this compound hydrochloride has been linked to its interaction with neuronal voltage-dependent sodium channels (VDSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. epo.orgnih.gov Abnormalities in VDSC function are implicated in various neurological disorders, including neuropathic pain and epilepsy. nih.govnih.govdovepress.com

Derivatives of this compound have been synthesized and investigated for their anticonvulsant activity. researchgate.net Some of these compounds have shown the ability to bind to the site 2 of neuronal voltage-sensitive sodium channels, although sometimes with moderate affinity. researchgate.net The anticonvulsant activity of these compounds is thought to be at least partially due to their interaction with VDSCs, leading to a blockade of sodium influx and a reduction in neuronal hyperexcitability. researchgate.net Specifically, some derivatives were found to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes, suggesting a mechanism involving the modulation of sodium channel function. researchgate.net The preferential expression of certain VDSC subtypes, such as Nav1.7, Nav1.8, and Nav1.9, in peripheral sensory neurons makes them attractive targets for the development of analgesics for neuropathic pain. nih.govdovepress.comfrontiersin.org

Table 2: Research Findings on VDSC Interaction

| Derivative Class | Experimental Model | Observed Effect | Postulated Mechanism |

|---|---|---|---|

| N-substituted this compound derivatives | In vitro radioligand binding assay ([3H]batrachotoxin) | Moderate binding to site 2 of neuronal voltage-sensitive sodium channels researchgate.net | Partial blockade of sodium channels, contributing to anticonvulsant activity researchgate.net |

| N-substituted amino acid amides | Rat cortical synaptosomes | Partial block of veratridine-induced aspartate efflux researchgate.net | Modulation of neuronal voltage-dependent sodium channel function researchgate.net |

Ligand-Receptor Binding Studies and Activity Modulation

Beyond enzyme inhibition, research has explored the interaction of this compound derivatives with various receptors. For instance, (R)-2-Amino-3-hydroxypropanamide hydrochloride has been shown to interact with NMDA and glycine (B1666218) receptors. smolecule.com It is reported to enhance the activity of NMDA receptors, which are crucial for learning and memory, and modulate inhibitory neurotransmission through glycine receptors, potentially impacting pain perception. smolecule.com

Investigation of Cellular Processes at the Molecular Level

The modulation of key molecular targets by this compound and its derivatives has direct implications for cellular processes like tumor cell migration and the mechanisms underlying neuropathic pain.

The migration of cancer cells is a complex process that relies on the dynamic regulation of the actin cytoskeleton and the degradation of the extracellular matrix. nih.govifom.eu As discussed, the potential of this compound derivatives to inhibit MMPs could directly interfere with the ability of tumor cells to break down the surrounding matrix, a critical step for invasion. nih.govmdpi.com By degrading components of the ECM, MMPs clear a path for migrating cells. mdpi.com Furthermore, the interaction with integrins, which are crucial for cell adhesion and motility, provides another avenue through which these compounds could inhibit tumor cell migration. exonpublications.comnih.gov

In the context of neuropathic pain, the interaction with neuronal voltage-gated sodium channels is a key molecular mechanism. nih.govnih.govmdpi.com Injury to the nervous system can lead to changes in the expression and function of these channels, resulting in neuronal hyperexcitability and the generation of spontaneous pain signals. nih.govdovepress.com By blocking or modulating these channels, compounds like the derivatives of this compound can reduce the aberrant firing of sensory neurons, thereby alleviating neuropathic pain. researchgate.netmdpi.com The molecular mechanisms of pain involve a complex interplay of various ion channels and receptors, and targeting VDSCs is a well-established strategy for pain management. mdpi.comfrontiersin.org

Elucidation of Neuroprotective Mechanisms and Molecular Pathways

The neuroprotective potential of this compound and its analogs is an area of active investigation. The modulation of NMDA receptor activity by (R)-2-Amino-3-hydroxypropanamide hydrochloride suggests a role in synaptic plasticity and memory formation, which could be relevant for neurodegenerative diseases. smolecule.com Neuroprotection can be achieved through various molecular pathways, including the activation of pro-survival signaling cascades and the inhibition of inflammatory and apoptotic processes. researchgate.netnih.gov For example, the activation of kinases like MAPK and PI3K/Akt can promote neuronal survival. researchgate.net While the direct link between this compound and these specific pathways is not fully detailed in the provided search results, its interaction with key neuronal receptors suggests that it could trigger downstream signaling events that contribute to neuroprotection.

Chemical Biology Applications of 2 Amino 3 Hydroxypropanamide

Development and Utilization of Molecular Probes for Protein Function and Signaling Pathway Research

Molecular probes are essential for dissecting the intricate functions of proteins and deciphering complex signaling cascades within a cell. Derivatives of 2-amino-3-hydroxypropanamide have been developed into such probes, particularly for photoaffinity labeling (PAL). This technique uses a probe that, upon activation by light, forms a covalent bond with its target protein, allowing for identification and further study. nih.gov

A key strategy involves incorporating a photoreactive group, such as an azido (B1232118) group, into the this compound scaffold. For example, (S)-2-amino-3-(4-azidophenyl)-N-hydroxypropanamide is a derivative designed for use as a molecular probe. ontosight.ai The aryl azide (B81097) group is a well-established photocrosslinker in photoaffinity labeling. enamine.net When irradiated with UV light, it forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds of a target protein, creating a stable, covalent link. This allows researchers to "capture" interacting proteins to elucidate their roles in signaling pathways or to map the ligand-binding site of an enzyme. nih.govenamine.net

These probes can be further equipped with reporter tags, such as biotin (B1667282) or a fluorescent dye, often attached via the probe's other functional groups. This dual functionality enables the subsequent detection, isolation, and identification of the labeled proteins using techniques like mass spectrometry. nih.gov The development of such molecular tools from the this compound framework provides a powerful method for studying protein-protein interactions and identifying the molecular targets of bioactive compounds. enamine.net

| Probe Derivative Example | Photoreactive Group | Application Principle | Research Area |

| (S)-2-amino-3-(4-azidophenyl)-N-hydroxypropanamide | Aryl Azide | Photoaffinity labeling to covalently bind and identify target proteins. nih.govontosight.ai | Protein function and signaling pathway studies. ontosight.ai |

| Isotopic Labeled Derivatives (e.g., ¹⁵N, d₃) | Isotope | Serve as standards or tracers in mass spectrometry to study molecular interactions. cphi-online.com | Biochemical pathway analysis. |

Bioconjugation Strategies Employing Functionalized this compound Derivatives

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule like a protein. This technique is fundamental to creating tools for research, diagnostics, and therapeutics. The structure of this compound, containing a primary amine (-NH₂) and a hydroxyl (-OH) group, makes it and its derivatives suitable for various bioconjugation strategies.

The primary amine group is a common target for bioconjugation because it is typically located on the surface of proteins and is nucleophilic. Reagents such as N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines under mild pH conditions to form stable amide bonds. Functionalized derivatives of this compound can be synthesized to carry specific payloads or linker moieties, which can then be conjugated to proteins via their lysine (B10760008) residues or N-terminus.

Furthermore, derivatives can be created to introduce functionalities not naturally present. For instance, the synthesis of an azido- or alkyne-functionalized this compound derivative would enable its use in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. These reactions are highly specific and efficient, allowing for the precise attachment of molecules such as fluorescent tags, polyethylene (B3416737) glycol (PEG), or drug molecules to the derivative, which can then be used to probe biological systems.

While direct examples of bioconjugation using the parent compound are not extensively documented in the provided context, the synthesis of functionalized derivatives is a key step. For example, chloro-substituted derivatives like 2-Amino-3-chloro-N-hydroxy-propanamide serve as versatile intermediates. The chloro group can act as a leaving group in nucleophilic substitution reactions, enabling the attachment of various other functional moieties suitable for subsequent bioconjugation steps. scbt.com

| Functional Group | Bioconjugation Reagent/Reaction | Resulting Linkage | Purpose |

| Primary Amine (-NH₂) | NHS Esters, Isothiocyanates | Amide, Thiourea | Attachment of probes, drugs, or polymers to the derivative. |

| Hydroxyl (-OH) | Carboxylic acids (Esterification) | Ester | Can be used for creating prodrugs or attaching linkers. |

| Introduced Azide (-N₃) | Alkynes (Click Chemistry) | Triazole | Highly specific and efficient ligation for labeling or creating complex bioconjugates. |

| Introduced Alkyne | Azides (Click Chemistry) | Triazole | Highly specific and efficient ligation for labeling or creating complex bioconjugates. |

Application in Target Validation and Mechanistic Elucidation of Biological Processes

Derivatives of this compound have been instrumental in validating the roles of specific proteins as potential drug targets and in unraveling the mechanisms of complex biological processes. By designing these derivatives as inhibitors or modulators of specific enzymes or receptors, researchers can study the downstream effects of that modulation in cellular or whole-organism models.

In one notable area of research, derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. ajrconline.org This line of investigation helps to validate certain neurological pathways and receptors as targets for epilepsy treatment. By systematically modifying the structure of the parent compound and testing the resulting derivatives, researchers can establish structure-activity relationships (SAR) that provide mechanistic insights into how these molecules interact with their biological targets to produce a therapeutic effect.

Another significant application is in the study of enzyme inhibition. The compound 2-Amino-3-chloro-N-hydroxy-propanamide, for instance, serves as an intermediate in the synthesis of Cycloserine, an antibiotic that targets enzymes involved in bacterial cell wall synthesis. scbt.com Studying such compounds and their interactions with their targets (e.g., D-alanine-D-alanine ligase) helps to validate these enzymes as effective targets for antibacterial drugs and elucidates the chemical mechanism of inhibition.

Furthermore, the interaction of 2-amino-N-hydroxypropanamide with metal ions has been studied to understand the chemical speciation in biological systems. Research using potentiometric and NMR methods to investigate the complexes formed between this compound and vanadium(V) in aqueous solution helps to clarify how such ligands interact with metal ions under physiological conditions. researchgate.net This is crucial for understanding the role and transport of metal ions in biological processes and for designing chelating agents.

| Derivative/Compound | Biological Target/Process | Research Finding/Application | Reference |

| This compound derivatives | Neurological receptors/pathways | Investigated for anticonvulsant activity, helping to validate targets for epilepsy. ajrconline.org | ajrconline.org |

| 2-Amino-3-chloro-N-hydroxy-propanamide | Bacterial cell wall synthesis enzymes | Used as an intermediate for Cycloserine, validating enzyme targets for antibiotics. scbt.com | scbt.com |

| 2-amino-N-hydroxypropanamide | Vanadium(V) ion chelation | Elucidated the formation of metal-ligand complexes in aqueous solution, providing insight into metal speciation in biological systems. researchgate.net | researchgate.net |

| (R)-2-Amino-3-hydroxypropanamide hydrochloride | Glutamate and Glycine (B1666218) receptors | Acts as a modulator of neurotransmission, used to study synaptic plasticity and inhibitory neurotransmission. |

Future Research Trajectories and Unexplored Avenues for 2 Amino 3 Hydroxypropanamide

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

A primary avenue for future research lies in the comprehensive identification of the biological targets of 2-Amino-3-hydroxypropanamide. While its structural similarity to serine suggests potential involvement in metabolic pathways utilizing serine, the precise nature and extent of these interactions are yet to be fully elucidated. The exploration of its potential as an inhibitor or modulator of enzymes that process amino acid amides is a promising starting point.

Future investigations should focus on:

Enzyme Interaction Assays: Systematic screening of this compound against a broad panel of enzymes, particularly those involved in amino acid and amide metabolism, could reveal novel inhibitory or allosteric regulatory activities. Enzymes such as serine proteases, amidases, and amino acid transporters represent logical initial targets.

Target Deconvolution in Phenotypic Screens: Should this compound exhibit interesting biological activity in cell-based assays, subsequent target deconvolution studies will be crucial. Methodologies such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches like CRISPR-Cas9 screening can be employed to identify its molecular binding partners.

Exploration of Unconventional Mechanisms: Research should also consider less conventional mechanisms of action. For instance, the ability of the amide group to participate in hydrogen bonding could mediate interactions with protein surfaces or even nucleic acids, potentially influencing protein-protein interactions or gene expression.

Deeper Exploration of Stereochemical Impact on Biological Activity

Chirality is a fundamental aspect of biological systems, with stereoisomers of a compound often exhibiting markedly different pharmacological and toxicological profiles. This compound possesses a chiral center, and therefore, a critical area of future research is the detailed investigation of the biological activities of its individual enantiomers (R and S forms).

Key research directions include:

Stereoselective Synthesis and Chiral Separation: The development of efficient methods for the stereoselective synthesis of the R and S enantiomers of this compound is a prerequisite for these studies. Alternatively, advanced chiral separation techniques, such as chiral chromatography, can be employed to resolve racemic mixtures.

Comparative Biological Evaluation: Once isolated, the individual enantiomers must be subjected to a comprehensive panel of biological assays. This comparative evaluation should include assessments of their interactions with identified biological targets, their efficacy in cellular and potentially in vivo models, and their metabolic stability. It is plausible that one enantiomer will display significantly higher potency or a different activity profile compared to the other, a phenomenon commonly observed with chiral drugs.

Structural Biology of Enantiomer-Target Interactions: To understand the molecular basis of any observed stereoselectivity, co-crystallization of the individual enantiomers with their biological targets followed by X-ray crystallography or cryo-electron microscopy would be invaluable. These structural studies can reveal the specific atomic interactions that govern the differential binding and activity of the stereoisomers.

Integration of Advanced Computational Methodologies for Predictive Biological Research

In silico approaches are indispensable tools in modern drug discovery and chemical biology, offering the ability to predict the biological activities of small molecules and guide experimental work. The application of advanced computational methodologies to this compound holds significant promise for accelerating the exploration of its biological potential. A topology for the (2S)-2-amino-3-hydroxypropanamide molecule has already been generated for use in molecular dynamics simulations, providing a foundation for such computational studies.

Future computational research should encompass:

Molecular Docking and Virtual Screening: Molecular docking studies can be employed to predict the binding modes of this compound with a wide array of protein targets. Furthermore, its structure can be used as a query in virtual screening campaigns to identify other molecules with similar predicted binding properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with its biological targets. These simulations can help to understand the stability of binding, the role of solvent molecules, and potential conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As a body of experimental data on the biological activities of this compound and its analogs becomes available, QSAR models can be developed. These models can identify the key structural features that correlate with activity and can be used to predict the potency of novel, yet-to-be-synthesized derivatives.

| Computational Method | Application to this compound | Potential Outcomes |

| Molecular Docking | Prediction of binding poses in the active sites of various enzymes and receptors. | Identification of high-probability biological targets. |

| Molecular Dynamics | Simulation of the dynamic interactions between the compound and its targets. | Understanding of binding stability and conformational changes. |

| QSAR | Correlation of structural features with biological activity across a series of analogs. | Predictive models for designing more potent compounds. |

Systems Biology Approaches to Map Comprehensive Metabolic and Signaling Networks Involving this compound

To fully appreciate the biological role of this compound, it is essential to move beyond the study of individual molecular interactions and adopt a systems-level perspective. Systems biology approaches can help to map the complex metabolic and signaling networks in which this compound may participate.

Future research in this area should focus on:

Metabolic Fate and Network Integration: As a derivative of serine, this compound could potentially be integrated into serine metabolic pathways. Isotope tracing studies, where cells or organisms are cultured with labeled this compound, can be used to track its metabolic fate and identify its downstream metabolic products. This data can then be used to incorporate the compound into genome-scale metabolic models.

Transcriptomic and Proteomic Profiling: Treating cells with this compound and subsequently performing transcriptomic (e.g., RNA-seq) and proteomic analyses can reveal changes in gene and protein expression. These global changes can provide clues about the signaling pathways and cellular processes that are modulated by the compound.

Construction of Interaction Networks: The data generated from target identification, metabolic tracing, and omics studies can be integrated to construct comprehensive interaction networks for this compound. These networks will provide a holistic view of its biological effects and can help to generate new hypotheses about its function.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for a deeper understanding of its role in biology and its potential applications in medicine and biotechnology.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-hydroxypropanamide, and what reaction conditions optimize yield?

The synthesis typically involves the reaction of a propanamide precursor (e.g., 3-hydroxypropanoyl chloride) with ammonia under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or THF to stabilize intermediates .

- Catalysts : Triethylamine to neutralize HCl byproducts during amide bond formation .

- Temperature : Room temperature to avoid side reactions (e.g., hydrolysis) .

Purification often employs column chromatography or recrystallization to achieve >95% purity, as noted for analogous compounds .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H and C NMR to confirm the amino, hydroxy, and amide groups. For example, the amide proton appears as a singlet near δ 6.5–7.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (CHNO, MW 104.11 g/mol) .

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H/O-H stretches) .

Q. What safety precautions are critical when handling this compound?